molecular formula C20H15BrN2S B2793040 2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine CAS No. 131947-31-4

2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine

Cat. No.: B2793040
CAS No.: 131947-31-4
M. Wt: 395.32
InChI Key: LOUOUBCZAOCYPJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .

Chemical Reactions Analysis

2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine site .

Scientific Research Applications

2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cell signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar compounds to 2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives such as:

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

What sets this compound apart is its unique combination of bromine and p-tolylthio substituents, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2-(4-bromophenyl)-3-(4-methylphenyl)sulfanylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2S/c1-14-5-11-17(12-6-14)24-20-19(15-7-9-16(21)10-8-15)22-18-4-2-3-13-23(18)20/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUOUBCZAOCYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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